molecular formula C9H10ClF2NO2 B1651109 (R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride CAS No. 122839-49-0

(R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

Cat. No.: B1651109
CAS No.: 122839-49-0
M. Wt: 237.63
InChI Key: BRRUTOUCOMNLQX-DDWIOCJRSA-N
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Description

D-2,4-Difluorophenylalanine: is a modified form of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. This compound is characterized by the substitution of hydrogen atoms on the phenyl ring with fluorine atoms at the 2 and 4 positions. The molecular formula of D-2,4-Difluorophenylalanine is C9H9F2NO2, and it has a molecular weight of 201.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production of D-2,4-Difluorophenylalanine typically involves large-scale synthesis using automated peptide synthesizers. The process includes the same steps as the laboratory synthesis but is optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : D-2,4-Difluorophenylalanine is used as a building block in the synthesis of peptides and proteins with enhanced stability and bioactivity. It is also employed in the study of enzyme mechanisms and protein-ligand interactions .

Biology: : In biological research, this compound is used to investigate the effects of fluorine substitution on protein structure and function. It serves as a tool to study protein folding, stability, and interactions .

Medicine: Its incorporation into therapeutic peptides and proteins can improve their pharmacokinetic properties and resistance to enzymatic degradation .

Industry: : In the industrial sector, this compound is used in the production of fluorinated pharmaceuticals and agrochemicals. It is also utilized in the development of novel materials with unique properties .

Mechanism of Action

The mechanism of action of D-2,4-Difluorophenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms influence the molecular interactions and stability. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the phenyl ring, affecting the overall conformation and activity of the protein .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylalanine: Similar in structure but with chlorine atoms instead of fluorine. It has different electronic and steric properties.

    2,4-Dimethylphenylalanine: Substituted with methyl groups, affecting its hydrophobicity and steric interactions.

    2,4-Dihydroxyphenylalanine (DOPA): Contains hydroxyl groups, making it more hydrophilic and reactive.

Uniqueness: : D-2,4-Difluorophenylalanine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These properties enhance the stability and bioactivity of peptides and proteins, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRUTOUCOMNLQX-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122839-49-0
Record name D-Phenylalanine, 2,4-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122839-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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